6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one
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Overview
Description
6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, a piperazine ring substituted with a pyridine moiety, and a carbonyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine in the presence of a suitable base.
Pyridine Substitution: The pyridine moiety is attached to the piperazine ring via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom and the pyridine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases such as potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Binding to Receptors: The compound can interact with specific receptors in the body, modulating their activity.
Inhibiting Enzymes: It may inhibit certain enzymes, affecting biochemical pathways.
Interfering with DNA/RNA: The compound could intercalate into DNA or RNA, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline: Lacks the piperazine and pyridine moieties, making it less complex.
4-(pyridin-2-yl)piperazine: Does not have the quinoline core or the fluorine atom.
Quinolin-2(1H)-one: Missing the fluorine atom and the piperazine-pyridine substitution.
Uniqueness
6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-13-4-5-16-14(11-13)15(12-18(25)22-16)19(26)24-9-7-23(8-10-24)17-3-1-2-6-21-17/h1-6,11-12H,7-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFODPTLHXLFLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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